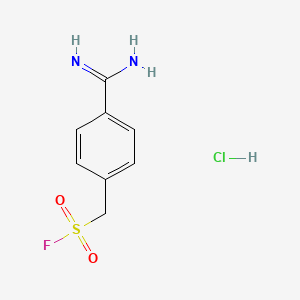

4-Amidinophenylmethanesulfonyl fluoride hydrochloride

概要

説明

4-Amidinophenylmethanesulfonyl fluoride hydrochloride is a chemical compound known for its role as an irreversible inhibitor of serine proteases. It has a molecular formula of C8H9FN2O2S · HCl and a molecular weight of 252.69 g/mol . This compound is particularly effective against serine proteases with lysine or arginine substrate specificities .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amidinophenylmethanesulfonyl fluoride hydrochloride typically involves the reaction of 4-amidinophenylmethanesulfonyl chloride with hydrogen fluoride in the presence of a suitable solvent . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The compound is then purified through crystallization or other suitable methods to achieve the desired quality .

化学反応の分析

Types of Reactions

4-Amidinophenylmethanesulfonyl fluoride hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.

Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the formation of corresponding sulfonic acids.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted derivatives of this compound can be formed.

Hydrolysis Products: The primary product of hydrolysis is the corresponding sulfonic acid.

科学的研究の応用

Protease Inhibition Studies

p-APMSF is widely utilized in studies aimed at understanding the role of serine proteases in biological systems. By inhibiting these enzymes, researchers can investigate their involvement in:

- Blood Coagulation : Serine proteases play crucial roles in the coagulation cascade. p-APMSF has been used to elucidate mechanisms underlying clot formation and dissolution.

- Inflammation : The compound aids in studying inflammatory pathways by inhibiting proteases involved in mediating inflammatory responses.

- Cancer Progression : Research indicates that certain serine proteases are implicated in tumor progression and metastasis; p-APMSF has been employed to explore these pathways .

Laboratory Techniques

p-APMSF is incorporated into various laboratory protocols:

- Inhibitor Cocktails for Blood Collection : It is used as a component in cocktails designed to prevent proteolytic degradation during blood sample processing.

- Sodium Dodecyl Sulfate (SDS) Sample Buffer : The compound is included in SDS buffers to prepare whole-cell extracts for subsequent analysis .

Cellular Interaction Studies

Research has demonstrated that p-APMSF can modulate enzyme activity within cellular systems, influencing pathways related to apoptosis and immune responses. Its interactions with biomolecules have provided insights into potential off-target effects and mechanisms of action .

Case Study 1: Role in Cancer Research

A study investigated the effects of p-APMSF on serine proteases involved in cancer metastasis. By inhibiting these enzymes, researchers were able to demonstrate a significant reduction in tumor cell invasion and migration, highlighting the potential therapeutic applications of p-APMSF in cancer treatment.

Case Study 2: Inflammation Pathways

Another research effort utilized p-APMSF to study its impact on inflammatory cytokines mediated by serine proteases. The findings indicated that inhibition of these enzymes led to decreased levels of pro-inflammatory cytokines, suggesting a promising avenue for anti-inflammatory therapies.

作用機序

4-Amidinophenylmethanesulfonyl fluoride hydrochloride exerts its effects by irreversibly inhibiting serine proteases. The compound forms a covalent bond with the serine residue in the active site of the enzyme, thereby blocking its activity . This inhibition is highly specific to serine proteases with lysine or arginine substrate specificities .

類似化合物との比較

Similar Compounds

Phenylmethanesulfonyl fluoride: Another serine protease inhibitor with similar properties but different substrate specificities.

4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride: A compound with similar inhibitory effects on serine proteases.

Uniqueness

4-Amidinophenylmethanesulfonyl fluoride hydrochloride is unique due to its high specificity for serine proteases with lysine or arginine substrate specificities. This makes it particularly useful in studies involving these enzymes .

生物活性

4-Amidinophenylmethanesulfonyl fluoride hydrochloride (APMSF) is a potent serine protease inhibitor widely used in biochemical and pharmacological research. Its biological activity is primarily associated with inhibiting various proteases, which play crucial roles in numerous physiological and pathological processes.

APMSF functions as an irreversible inhibitor of serine proteases by modifying the active site serine residue. This modification prevents substrate binding and subsequent catalysis, effectively halting proteolytic activity. The compound has been shown to inhibit a broad range of serine proteases, including trypsin, chymotrypsin, and various inflammatory mediators.

Inhibition of Protease Activity

Research indicates that APMSF significantly inhibits protease activity in various biological contexts:

- Eosinophil Activation : In studies examining human eosinophils, APMSF was used to assess its role in inhibiting protease-activated receptor 2 (PAR-2) cleavage. It was found that while APMSF inhibited trypsin-induced PAR-2 cleavage, it did not affect the cleavage mediated by certain cockroach extracts, indicating specificity in its inhibitory action .

- Cockroach Extract Studies : In experiments involving cockroach extracts, APMSF demonstrated a significant reduction in eosinophil degranulation when preincubated with eosinophils prior to exposure to these extracts. This suggests that APMSF can modulate inflammatory responses by inhibiting specific proteases involved in eosinophil activation .

Table 1: Summary of Biological Activities of APMSF

Implications for Therapeutic Use

The inhibition of serine proteases by APMSF has significant implications for therapeutic strategies targeting inflammatory diseases and conditions characterized by excessive proteolytic activity. For instance, its ability to modulate eosinophilic inflammation suggests potential applications in treating asthma and allergic responses.

特性

IUPAC Name |

(4-carbamimidoylphenyl)methanesulfonyl fluoride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2S.ClH/c9-14(12,13)5-6-1-3-7(4-2-6)8(10)11;/h1-4H,5H2,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLLRHIUKOJXLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)F)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClFN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585071 | |

| Record name | (4-Carbamimidoylphenyl)methanesulfonyl fluoride;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74938-88-8 | |

| Record name | Benzenemethanesulfonyl fluoride, 4-(aminoiminomethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74938-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 727369 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074938888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | APMSF | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Carbamimidoylphenyl)methanesulfonyl fluoride;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanesulfonyl fluoride, 4-(aminoiminomethyl)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of p-Amidinophenylmethanesulfonyl fluoride hydrochloride (p-APMSF)?

A1: p-APMSF is a specific, irreversible inhibitor of serine proteases, particularly those with a substrate specificity for positively charged amino acid side chains like lysine and arginine []. It acts as a suicide inhibitor by binding to the active site serine residue, forming a stable sulfonyl enzyme derivative and irreversibly inactivating the protease [].

Q2: Can you elaborate on the structural features of p-APMSF that contribute to its inhibitory activity?

A3: p-APMSF's structure comprises a sulfonyl fluoride group (SO2F) attached to a phenyl ring, which is further substituted with an amidine group at the para position []. This unique combination contributes to its specificity. The sulfonyl fluoride acts as the reactive group, forming a covalent bond with the active site serine residue. The amidine group likely interacts with the substrate binding site, contributing to the selectivity towards trypsin-like serine proteases with a preference for positively charged residues [].

Q3: Has p-APMSF been explored for improving drug delivery?

A4: While not directly used for drug delivery, p-APMSF plays a crucial role in understanding pulmonary absorption. Research on pulmonary absorption of recombinant human granulocyte colony-stimulating factor (rhG-CSF) found that protease degradation is a limiting factor []. The study showed that co-administering p-APMSF with rhG-CSF significantly increased plasma rhG-CSF concentration, suggesting its potential in enhancing drug absorption by inhibiting protease activity [].

Q4: What is the role of p-APMSF in understanding cell signaling pathways?

A5: p-APMSF has been instrumental in elucidating the role of coagulation factor XI (FXIa) in vascular smooth muscle cells []. The study showed that FXIa induces intracellular calcium signaling, a process abolished by pre-treatment with p-APMSF. This finding indicates that FXIa's proteolytic activity is crucial for this signaling pathway, suggesting a potential link between coagulation and vascular function [].

Q5: How does p-APMSF contribute to studying the role of epidermal growth factor receptor (EGFR) in cell proliferation?

A6: Research on airway epithelial cells showed that a trypsin-like serine protease (ATSP) stimulates cell proliferation through EGFR activation []. This effect was inhibited by pre-treating cells with p-APMSF, confirming that ATSP's proteolytic activity is essential for EGFR activation and subsequent cell proliferation [].

Q6: Can p-APMSF help identify the type of proteases involved in specific biological processes?

A7: Yes, p-APMSF can help distinguish between different protease families. For instance, in studying post-mortem tenderization of fish muscle, p-APMSF partially suppressed the process, indicating the involvement of serine proteases alongside metalloproteinases []. This selective inhibition helps pinpoint the specific protease types involved in complex biological events.

Q7: What is the role of p-APMSF in understanding fungal pathogenesis?

A8: Studying the trypsin-like protease produced by the fungus Fusarium culmorum revealed its potential role in fungal pathogenicity on grains []. The protease was strongly inhibited by p-APMSF, confirming its classification as a trypsin-like serine protease and highlighting the importance of this enzyme class in the fungus's ability to degrade grain proteins and potentially contribute to disease development [].

Q8: How has p-APMSF been employed in understanding egg activation processes?

A9: Research on egg activation in the black tiger shrimp (Penaeus monodon) used p-APMSF to investigate the role of proteases in this process []. The study found that p-APMSF effectively inhibited egg activation, suggesting the involvement of serine proteases, likely trypsin-like enzymes, in this crucial step of shrimp reproduction [].

Q9: Can p-APMSF differentiate between closely related serine proteases?

A10: While p-APMSF effectively targets trypsin-like serine proteases, research suggests subtle differences in the binding sites of these enzymes []. For instance, p-APMSF showed a different inhibition profile compared to p-nitrophenyl (p-amidinophenyl)methanesulfonate, indicating variations in the active site interactions even within a family of closely related proteases [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。